molecular formula C16H15N5OS B2672239 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine CAS No. 1775433-04-9

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B2672239
CAS No.: 1775433-04-9
M. Wt: 325.39
InChI Key: UXPNMXHJJDYFNU-UHFFFAOYSA-N
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Description

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that contains both an oxadiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. For instance, it has been shown to affect acetylcholine receptors, which are crucial for neurotransmission . The compound may also inhibit certain enzymes, thereby disrupting metabolic pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine is unique due to its combination of an oxadiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-phenyl-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-4-12(5-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPNMXHJJDYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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